(Z)-2-(tert-butyl)-4-(2-nitrobenzylidene)oxazol-5(4H)-one
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Description
(Z)-2-(tert-butyl)-4-(2-nitrobenzylidene)oxazol-5(4H)-one, also known as NBBO, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science.
Scientific Research Applications
Synthesis and Chemical Reactions
- A study describes the synthesis of (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one, highlighting its role as a potent immunomodulator and tyrosinase inhibitor. This compound is produced via an Erlenmeyer–Plochl reaction without additional solvents, yielding up to 97% of the product, demonstrating an efficient and environmentally friendly synthesis method (Rodrigues, Martinho, & Afonso, 2015).
Biological Activities
- The compound's application extends to the development of biologically active molecules. For instance, the synthesis of various thiazolidinone derivatives, including those related to the oxazol-5(4H)-one structure, demonstrates significant antitubercular and antimicrobial activities (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).
Material Science and Sensing Applications
- In material science, derivatives of (Z)-2-(tert-butyl)-4-(2-nitrobenzylidene)oxazol-5(4H)-one have been explored for their sensing capabilities. For example, fluorescent anionic metal-organic frameworks (MOFs) with triazole ligands demonstrate selective adsorption and recyclable detection of heavy-metal ions and nitroaromatic substances, showcasing the potential of oxazolone derivatives in environmental monitoring and safety applications (Jia, Yao, Zhang, & Zhang, 2017).
properties
IUPAC Name |
(4Z)-2-tert-butyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-14(2,3)13-15-10(12(17)20-13)8-9-6-4-5-7-11(9)16(18)19/h4-8H,1-3H3/b10-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUDSGFPKFEUPF-NTMALXAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CC2=CC=CC=C2[N+](=O)[O-])C(=O)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=N/C(=C\C2=CC=CC=C2[N+](=O)[O-])/C(=O)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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